molecular formula C15H15NO2 B7966118 2-(3,5-Dimethyl-4-methoxybenzoyl)pyridine

2-(3,5-Dimethyl-4-methoxybenzoyl)pyridine

Cat. No.: B7966118
M. Wt: 241.28 g/mol
InChI Key: UNAGWDSZRKQMIM-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-4-methoxybenzoyl)pyridine is an organic compound with the molecular formula C15H15NO2 It is a derivative of pyridine, a basic heterocyclic organic compound, and features a benzoyl group substituted with dimethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-4-methoxybenzoyl)pyridine typically involves the reaction of 3,5-dimethyl-4-methoxybenzoyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-4-methoxybenzoyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzoyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,5-Dimethyl-4-methoxybenzoyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-methoxybenzoyl)pyridine involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds or hydrophobic interactions with proteins or enzymes, leading to inhibition or activation of their functions. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-4-methoxybenzoyl)benzene
  • 2-(3,5-Dimethyl-4-methoxybenzoyl)thiophene
  • 2-(3,5-Dimethyl-4-methoxybenzoyl)furan

Uniqueness

2-(3,5-Dimethyl-4-methoxybenzoyl)pyridine is unique due to the presence of both the benzoyl and pyridine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-methoxy-3,5-dimethylphenyl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-8-12(9-11(2)15(10)18-3)14(17)13-6-4-5-7-16-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAGWDSZRKQMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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